2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide
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Overview
Description
2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
The synthesis of 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide involves several steps, typically starting with the preparation of the indeno[2,1-c]pyran core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding reduced forms.
Scientific Research Applications
2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide include:
N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetamide: Shares a similar core structure but with a thiopyran ring.
1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid: Another compound with a related indeno structure. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
52001-29-3 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)acetamide |
InChI |
InChI=1S/C15H17NO2/c1-15(9-14(16)17)13-8-10-4-2-3-5-11(10)12(13)6-7-18-15/h2-5H,6-9H2,1H3,(H2,16,17) |
InChI Key |
RKOHDVRZCINYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CC(=O)N |
Origin of Product |
United States |
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